molecular formula C11H17N3O B013980 N'-Nitrosopentyl-(2-picolyl)amine CAS No. 383417-48-9

N'-Nitrosopentyl-(2-picolyl)amine

Cat. No. B013980
M. Wt: 207.27 g/mol
InChI Key: SSGNCWJROPKVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including reductive amination of carbonyl compounds with nitro compounds using various catalysts. For instance, one method developed for synthesizing secondary amines involves the one-pot reductive amination of carbonyl compounds with nitro compounds, utilizing formic acid as the hydrogen donor over a heterogeneous non-noble-metal catalyst (Zhou & Zhang, 2017). Additionally, reactions of tridentate and tetradentate amine ligands with technetium nitrosyl complexes highlight the complex synthesis routes involving nitrosylation and subsequent reactions (Nicholson et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to N'-Nitrosopentyl-(2-picolyl)amine can be intricate, with studies on nickel(II) and zinc(II) complexes of N-substituted di(2-picolyl)amine derivatives providing insights into coordination chemistry and structural properties (Götzke et al., 2011). These studies reveal the impact of substituents on the molecular configuration and interactions within the complexes.

Chemical Reactions and Properties

Chemical reactions involving N'-Nitrosopentyl-(2-picolyl)amine and its derivatives are characterized by nitrosation and the formation of N-nitroso compounds, a critical aspect in understanding its reactivity and potential applications. For example, the formation of N-nitrosoamines through the interaction of amines with gaseous oxides of nitrogen illustrates the reactivity of nitroso compounds under various conditions (Challis & Kyrtopoulos, 1979).

Physical Properties Analysis

The physical properties of compounds similar to N'-Nitrosopentyl-(2-picolyl)amine, such as solubility, melting point, and stability, are essential for their practical application in synthesis and material science. These properties are determined by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for developing synthetic methodologies and applications. Studies on the catalysis of N-nitrosation by nitrosophenols highlight the nuanced understanding required to manipulate these compounds for desired outcomes (Davies et al., 1980).

Scientific Research Applications

Graphene-Based Catalysts in Reduction of Nitro Compounds

Recent advancements in graphene-based (photo)catalysts have shown significant potential in the reduction of nitro compounds to amines. These transformations are essential in organic chemistry for synthesizing a wide range of products including drugs, biologically active molecules, pharmaceuticals, dyes, and polymers. Graphene derivatives, when used in the synthesis of various catalysts, enhance the reduction rate of nitro compounds due to their unique properties, offering benefits like straightforward work-up, high catalytic prowess, and recovery (Nasrollahzadeh et al., 2020).

Reductive Amination using Cobalt Oxide Nanoparticles

N-Methyl- and N-alkylamines, vital chemicals in both academic research and industrial production, can be synthesized through reductive amination. Using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, a cost-efficient protocol allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules. This process is notable for its convenience and cost-effectiveness, making it a significant advancement in the synthesis and functionalization of amines (Senthamarai et al., 2018).

Olefin Hydroamination with Nitroarenes

The method developed by Gui et al. links the carbon in an olefin to the nitrogen in a nitroaromatic compound, presenting a straightforward procedure to form secondary amines in a formal olefin hydroamination. This process is particularly beneficial in pharmaceutical research, offering a high degree of chemical group tolerance and allowing for a wide range of other chemical groups to be present on either reacting partner (Gui et al., 2015).

Interaction with Nickel(II) and Zinc(II) Complexes

The interaction of di(2-picolyl)amine and its secondary N-substituted derivatives with Ni(II) and/or Zn(II) nitrate has resulted in the isolation of various nickel and zinc complexes. These complexes have shown promising potential in various applications due to their distinct coordination geometries and intermolecular interactions, including hydrogen bond interactions and π–π stacking, which provide structural stability and unique properties (Götzke et al., 2011).

NBD-Based Synthetic Probes for Sensing

NBD-based synthetic probes offer advanced chemical tools for biomolecular sensing, including sensitivity to environmental changes, high reactivity towards amines and biothiols, and fluorescence-quenching ability. These properties facilitate biomolecular sensing and self-assembly, providing valuable insights into various biological processes and aiding in the development of potential theranostic agents (Jiang et al., 2021).

Safety And Hazards

The safety and hazards associated with “N’-Nitrosopentyl-(2-picolyl)amine” are not explicitly mentioned in the search results. However, it is a controlled product, and relevant regulations may require documentation6.


Future Directions

The future directions of “N’-Nitrosopentyl-(2-picolyl)amine” are not explicitly mentioned in the search results. However, N-nitrosamines, a class of compounds to which “N’-Nitrosopentyl-(2-picolyl)amine” belongs, have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance5.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-6-9-14(13-15)10-11-7-4-5-8-12-11/h4-5,7-8H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGNCWJROPKVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC1=CC=CC=N1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407874
Record name N'-Nitrosopentyl-(2-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Nitrosopentyl-(2-picolyl)amine

CAS RN

383417-48-9
Record name N-Nitroso-N-pentyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosopentyl-(2-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Nitrosopentyl-(2-picolyl)amine
Reactant of Route 2
Reactant of Route 2
N'-Nitrosopentyl-(2-picolyl)amine
Reactant of Route 3
Reactant of Route 3
N'-Nitrosopentyl-(2-picolyl)amine
Reactant of Route 4
N'-Nitrosopentyl-(2-picolyl)amine
Reactant of Route 5
N'-Nitrosopentyl-(2-picolyl)amine
Reactant of Route 6
N'-Nitrosopentyl-(2-picolyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.